2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride
Overview
Description
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride, also known as 2F-4,6-BTMBC, is an important organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a melting point of -44 °C and a boiling point of 74 °C. It is a member of the trifluoromethylbenzoyl chloride family, and is commonly used in the synthesis of organic compounds and in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Synthesis and Drug Intermediates
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride is used in the synthesis of various compounds. For instance, it undergoes cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. These quinazolinones have shown moderate activity against tumor cell lines (Deetz, Malerich, Beatty, & Smith, 2001). Moreover, 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, serves as an important drug intermediate (Xiao-rui, 2006).
Chemical Synthesis and Materials
In chemical synthesis, 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride is involved in the creation of novel chemical structures. For example, it is used in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain (Burger et al., 2006). Additionally, it plays a role in the production of soluble fluoro-polyimides, which have excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Novel Synthesis Techniques
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride is instrumental in developing novel synthetic methods. For instance, it is used in the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various substituted benzoic acids (Dmowski & Piasecka-Maciejewska, 1998).
Applications in Membrane Science
The compound also finds applications in membrane science, where it is used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions (Liu et al., 2012).
properties
IUPAC Name |
2-fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF7O/c10-7(18)6-4(9(15,16)17)1-3(2-5(6)11)8(12,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJVFNYOFYHETI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233461 | |
Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
CAS RN |
1017778-34-5 | |
Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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